molecular formula C20H21ClN4O2 B2774401 N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438482-22-5

N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2774401
CAS No.: 438482-22-5
M. Wt: 384.86
InChI Key: AQNVWCXDNVGWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with substituents that include a chlorophenyl group and a dimethylaminophenyl group. Its molecular formula is C19_{19}H20_{20}ClN3_3O2_2, and it has a molecular weight of approximately 357.83 g/mol.

PropertyValue
Molecular FormulaC19_{19}H20_{20}ClN3_3O2_2
Molecular Weight357.83 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidine have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of related compounds on the MGC-803 gastric cancer cell line. The results demonstrated that these compounds could induce G2/M phase arrest and apoptosis through the inhibition of topoisomerase II activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain carboxamide derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds in this class may act as inhibitors of topoisomerase II, which is crucial for DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They may cause cell cycle arrest at specific phases, preventing further cellular division.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-12-17(19(26)23-15-6-4-5-14(21)11-15)18(24-20(27)22-12)13-7-9-16(10-8-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNVWCXDNVGWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.